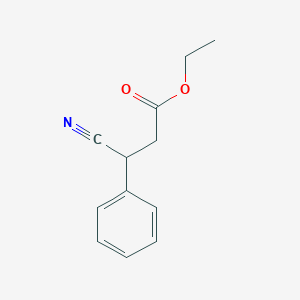

Ethyl 3-cyano-3-phenylpropanoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-cyano-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-2-15-12(14)8-11(9-13)10-6-4-3-5-7-10/h3-7,11H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJKJXWMIISKYGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C#N)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 3 Cyano 3 Phenylpropanoate and Its Derivatives

Classical Organic Synthetic Routes

Traditional synthetic methods provide reliable and well-established pathways to ethyl 3-cyano-3-phenylpropanoate and related structures. These often involve sequential reactions, such as esterification and alkylation, or condensation reactions.

Direct Preparation via Esterification and Alkylation Reactions

One of the most straightforward approaches to synthesizing cyano-containing propanoates involves the alkylation of a cyanoacetate (B8463686) ester. For instance, ethyl n-butylcyanoacetate has been prepared by the alkylation of the sodium enolate of ethyl cyanoacetate with butyl bromide. orgsyn.org A similar strategy can be envisioned for the synthesis of this compound, where ethyl cyanoacetate is reacted with benzyl (B1604629) bromide in the presence of a suitable base.

Another related method is the hydrogenation of the corresponding unsaturated ester. For example, ethyl 3-phenylpropanoate can be synthesized by the hydrogenation of ethyl cinnamate (B1238496) in the presence of a nickel catalyst in an alcohol solution. chemicalbook.com

A general procedure for esterification involves reacting a carboxylic acid with an alcohol in the presence of a coupling agent and a base. For example, a carboxylic acid can be reacted with an alcohol using N,N'-diisopropylethylamine (DIPEA) as a base in a solvent like 1,2-dichloroethane (B1671644) (DCE). chemicalbook.com The reaction mixture is stirred at room temperature, and after completion, the product is isolated by concentration and purification. chemicalbook.com

Knoevenagel Condensation Approaches for Related Cyano-Phenylpropanoate Structures

The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation and is widely used for synthesizing substituted alkenes, including precursors to cyano-phenylpropanoate structures. niscpr.res.in This reaction typically involves the condensation of an active methylene (B1212753) compound, such as ethyl cyanoacetate, with an aldehyde or ketone. scielo.org.mxresearchgate.net

The reaction is often catalyzed by weak bases like piperidine (B6355638), or Lewis acids. chemspider.comchemrxiv.orgchemrxiv.org For instance, various ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates have been synthesized via the piperidine-catalyzed Knoevenagel condensation of substituted benzaldehydes with ethyl cyanoacetate. chemrxiv.orgchemrxiv.org Similarly, diisopropylethylammonium acetate (B1210297) (DIPEAc) has been effectively used as a catalyst for the condensation of aldehydes and ethyl cyanoacetate to yield cyanoacrylates. scielo.org.mx The reaction mechanism involves the formation of a carbanion from the active methylene compound, which then attacks the carbonyl carbon of the aldehyde, followed by dehydration to yield the final product. scielo.org.mx

The choice of catalyst and reaction conditions can be crucial. While traditional methods often employ organic solvents and bases, more environmentally friendly approaches using natural catalysts like pineapple juice have also been reported. niscpr.res.in The acidic nature of pineapple extract can effectively catalyze the condensation reaction. niscpr.res.in

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) have gained prominence in organic synthesis due to their efficiency in constructing complex molecules in a single step from three or more reactants. nih.govnih.gov These reactions offer advantages in terms of atom economy, reduced waste, and simplified purification processes. nih.gov

One-Pot Catalytic Syntheses (e.g., CuO-Catalyzed Indole (B1671886) Derivatives)

One-pot syntheses are a hallmark of MCRs, allowing for the sequential formation of multiple bonds without isolating intermediates. A notable example is the synthesis of ethyl 2-cyano-3-(1H-indol-3-yl)-3-phenylpropanoate derivatives catalyzed by copper oxide (CuO) nanoparticles. sgu.edu.in In this process, a substituted indole, an aromatic aldehyde, and ethyl cyanoacetate react in the presence of the CuO nanocatalyst. sgu.edu.in The reaction proceeds through an initial Knoevenagel condensation between the aldehyde and ethyl cyanoacetate, followed by a Michael addition of the indole to the resulting adduct. sgu.edu.in The use of CuO nanoparticles offers a large surface area, leading to high efficiency and easier catalyst recovery. sgu.edu.in

Other one-pot procedures for synthesizing indole derivatives have also been developed. For example, 3-cyano-1H-indoles can be prepared through a cascade reaction of 2-(2-bromophenyl)acetonitriles with aldehydes and aqueous ammonia, using copper as a catalyst. nih.gov

Three-Component Approaches for Complex Aryl-Substituted Derivatives

Three-component reactions are particularly useful for generating a diverse library of complex molecules. For instance, 6-amino-4-aryl-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles can be synthesized from 3-methyl-1-phenyl-2-pyrazolin-5-one, aromatic aldehydes, and malononitrile (B47326) using a catalyst like p-dodecylbenzenesulfonic acid (DBSA) in an aqueous medium. researchgate.net This method is advantageous due to its mild reaction conditions and environmentally friendly nature. researchgate.net

Another example involves the synthesis of highly substituted cyanopyrazoles through a three-component reaction of aldehydes, β-ketophosphonates, and diazoacetonitrile. thieme-connect.de This domino process includes a Horner-Wadsworth-Emmons reaction, a (3+2) cycloaddition, and subsequent oxidation. thieme-connect.de

Chemoenzymatic and Biocatalytic Synthesis

The use of enzymes in organic synthesis, known as chemoenzymatic or biocatalytic synthesis, offers a green and highly selective alternative to traditional chemical methods. Enzymes can catalyze reactions with high enantioselectivity under mild conditions.

The preparation of optically active (S)-3-hydroxy-3-phenylpropanoic acid, a precursor to important pharmaceutical compounds, has been achieved through a chemoenzymatic route. researchgate.net This process involves the chemical synthesis of the racemic substrate, (R,S)-ethyl 3-hydroxy-3-phenylpropanoate, followed by enzymatic resolution using Porcine pancreas lipase (B570770) (PPL). researchgate.net

Similarly, an enzymatic method for producing optically active ethyl 3-hydroxy-3-phenylpropionate (B1262273) and its esters has been developed. google.com Racemic ethyl 3-hydroxy-3-phenylpropionate is converted to the desired enantiomer through an enzymatic reaction with an acylating agent, such as vinyl acetate, in the presence of a lipase. google.com This method allows for the synthesis of individual enantiomers with high enantiomeric excess. google.com The use of enzymes in flow chemistry is also a promising approach for scaling up chemoenzymatic syntheses. mdpi.com

Enzymatic Approaches for Chiral Intermediates (e.g., Beta-Hydroxy Nitriles)

The synthesis of optically active compounds is a cornerstone of modern pharmaceutical and materials science. In the context of this compound, enzymatic methods provide a powerful tool for establishing chirality, particularly in the creation of key intermediates like β-hydroxy nitriles and the related (S)-ethyl 3-hydroxy-3-phenylpropionate.

One notable advancement is the enzymatic resolution of racemic ethyl 3-hydroxy-3-phenylpropionate. google.com This process utilizes lipases to selectively acylate one enantiomer, allowing for the separation of the optically active alcohol and its corresponding ester. For instance, the use of lipase PS-C in tert-butylmethylether with vinyl acetate as the acylating agent results in the production of (S)-ethyl 3-hydroxy-3-phenylpropionate with an enantiomeric excess (ee) of 100% at a conversion rate of 55.6%. google.com The corresponding (R)-ethyl 3-O-acetyl-3-phenylpropionate is also obtained with a high enantiomeric excess of 97.8%. google.com The (S)-enantiomer is a valuable precursor for the synthesis of fluoxetine. google.com

The choice of solvent and acylating agent significantly impacts the efficiency and stereoselectivity of this enzymatic resolution. The following table illustrates the effect of different solvents on the conversion and enantiomeric excess of the reaction.

| Solvent | Conversion (%) | Enantiomeric Excess (ee %) |

| t-Butylmethylether | 55.6 | 100 ((S)-alcohol) |

| Dichloromethane | 52.8 | 98.7 ((S)-alcohol) |

| Acetonitrile | 48.9 | 98.2 ((S)-alcohol) |

| Toluene | 51.2 | 99.1 ((S)-alcohol) |

| Data derived from experiments on the enzymatic transesterification of ethyl 3-hydroxy-3-phenylpropionate. google.com |

Similarly, biocatalytic reduction of precursor ketones represents another effective strategy. Carbonyl reductases have demonstrated exceptional performance in the synthesis of chiral 3-substituted-4-hydroxypiperidines, which are structurally related to the intermediates of this compound. nih.gov Two distinct carbonyl reductases, HeCR and DbCR, have been identified for their ability to reduce tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate with greater than 99% conversion and greater than 99% enantiomeric excess. nih.gov This highlights the potential of biocatalysis to generate highly pure chiral building blocks.

Stereoselective Transformations in the Context of Related Compounds

Stereoselective transformations are crucial for controlling the three-dimensional arrangement of atoms in a molecule. In the synthesis of compounds related to this compound, such as 3-phenylcyclopropenes, stereoselectivity is a key consideration. The reactions of these cyclopropenes with various dienophiles and dipolarophiles lead to the formation of [4+2]- and [3+2]-cycloadducts. researchgate.net A notable outcome of these reactions is the exclusive formation of exo-3-phenyl-cis-1,2-disubstituted cyclopropanes, demonstrating a high degree of stereocontrol. researchgate.net

Cascade and Cycloaddition Reactions Involving this compound Precursors

Cascade and cycloaddition reactions offer efficient pathways to construct complex molecular architectures from simpler starting materials. These reactions are particularly relevant in the synthesis of heterocyclic and carbocyclic systems derived from precursors of this compound.

Blaise Reaction Mediated Cyclization Pathways

The Blaise reaction, which traditionally involves the reaction of a nitrile with an α-haloester in the presence of zinc, can be ingeniously adapted to initiate cyclization cascades. organic-chemistry.orgwikipedia.org This reaction forms a β-enamino ester intermediate, which can be further manipulated. organic-chemistry.org A significant development is the use of a tandem Blaise/retro-Blaise reaction sequence. nih.gov This strategy allows for the regioselective intermolecular addition of unstabilized zinc ester enolates (Reformatsky reagents) to alkynes and enynes, using a nitrile as a mediator. nih.gov The process involves the reversible addition of the enolate to the nitrile, followed by the addition of the resulting aza-enolate to the unsaturated system and subsequent elimination of the nitrile. nih.gov

This methodology has been successfully applied in the de novo construction of α-arylated alkanoates from Reformatsky reagents through a one-pot combination with a Diels-Alder reaction and subsequent oxidative aromatization. nih.gov

Formal [3+2] Cycloaddition Reactions with Activated Nitriles

The nitrile group, being an integral part of this compound, can participate in various cycloaddition reactions. Formal [3+2] cycloaddition reactions involving activated nitriles provide a direct route to five-membered heterocyclic rings. For instance, the reaction of nitrosoallenes, generated in situ, with nitriles leads to the formation of functionalized cyclic nitrones. acs.org This reaction achieves rapid bond formation (C-C, C-O, and C-N) and allows for the synthesis of densely substituted oxacyclic and carbocyclic nitrones. acs.org

Another example of a [3+2] cycloaddition is the reaction of nitriles with azides, which is a common method for synthesizing tetrazoles. researchgate.net The versatility of the nitrile group as a dipolarophile is a key feature in these synthetic strategies. uchicago.edu The following table provides examples of different 1,3-dipoles used in [3+2] cycloaddition reactions.

| 1,3-Dipole | Resulting Heterocycle |

| Nitrones | Isoxazolidines |

| Nitrile Oxides | Isoxazoles |

| Azides | Tetrazoles |

| Diazoalkanes | Triazoles |

| This table illustrates the variety of heterocycles that can be synthesized via [3+2] cycloaddition reactions with a nitrile-containing dipolarophile. |

Elucidation of Reaction Mechanisms and Kinetics in Ethyl 3 Cyano 3 Phenylpropanoate Transformations

Nucleophilic Addition Mechanisms

The core reactivity of ethyl 3-cyano-3-phenylpropanoate is defined by its nature as an activated alkene, often referred to as a Michael acceptor. The electron-withdrawing properties of the cyano and ethyl carboxylate groups polarize the C=C double bond, rendering the β-carbon (the carbon atom bonded to the phenyl group) electrophilic and thus susceptible to attack by nucleophiles. This reaction, a conjugate or 1,4-addition, is a fundamental process in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

The general mechanism proceeds in two key steps:

Nucleophilic Attack: A nucleophile adds to the electrophilic β-carbon of the alkene. This breaks the π-bond, with the electrons moving to form a resonance-stabilized enolate intermediate where the negative charge is delocalized over the α-carbon, the cyano group, and the carbonyl group of the ester.

Protonation: The enolate intermediate is then protonated, typically by the solvent or a weak acid added during workup, to yield the final saturated addition product.

This process is highly efficient with soft nucleophiles such as enolates, amines, and thiols, which preferentially undergo 1,4-addition over direct 1,2-addition to the ester carbonyl.

Kinetics and Structure-Reactivity Correlations in Activated Alkene Systems

The rate of nucleophilic addition to activated alkenes like this compound is highly dependent on the electronic properties of the substituents on the aromatic ring. This relationship can be quantified using the Hammett equation, which correlates reaction rates with substituent constants (σ). The equation is given by:

log(k/k₀) = ρσ

Where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant (phenyl group).

σ is the substituent constant, which reflects the electronic effect of the substituent.

ρ (rho) is the reaction constant, indicating the sensitivity of the reaction to substituent effects.

For the nucleophilic addition to this compound, a positive ρ value is expected. This signifies that the reaction is accelerated by electron-withdrawing groups (EWGs) on the phenyl ring and decelerated by electron-donating groups (EDGs). EWGs increase the electrophilicity of the β-carbon, stabilizing the developing negative charge in the transition state and the subsequent enolate intermediate, thus lowering the activation energy of the reaction.

| Substituent (para-position) | Hammett Constant (σp) | Electronic Effect | Predicted Relative Rate (k_rel) | Rationale |

|---|---|---|---|---|

| -NO₂ | +0.78 | Strongly Electron-Withdrawing | >> 1 | Significantly increases electrophilicity of the β-carbon. |

| -Cl | +0.23 | Weakly Electron-Withdrawing | > 1 | Enhances reactivity compared to the unsubstituted ring. |

| -H | 0.00 | Reference | 1 | Baseline reactivity of the phenyl-substituted compound. |

| -CH₃ | -0.17 | Weakly Electron-Donating | < 1 | Reduces electrophilicity of the β-carbon. |

| -OCH₃ | -0.27 | Strongly Electron-Donating | << 1 | Significantly decreases reactivity through resonance donation. |

Impact of Substituents on Reaction Pathways

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) on the phenyl ring make the β-carbon highly electrophilic. This enhances the rate of the initial nucleophilic attack, which is typically the rate-determining step in Michael additions. researchgate.net In complex, multi-step reactions, the increased stability of the anionic intermediate formed after addition can facilitate subsequent intramolecular steps, such as cyclizations.

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) decrease the reactivity of the alkene towards nucleophiles by donating electron density to the π-system. tandfonline.com In some cases, this can make a desired reaction sluggish or allow side reactions to compete more effectively. For instance, if the nucleophile is also a strong base, proton abstraction might become a more favorable pathway than conjugate addition. The presence of bulky substituents, both on the alkene and the nucleophile, can also introduce steric hindrance, slowing the reaction rate. arkat-usa.org

Stepwise Processes in Complex Cyclization Reactions

The adducts formed from the nucleophilic addition to this compound are often versatile intermediates for the synthesis of complex cyclic molecules. These cyclization reactions typically proceed through stepwise mechanisms rather than concerted ones. researchgate.net

A common strategy involves an initial intermolecular Michael addition followed by an intramolecular cyclization. For example, the reaction of this compound with a nucleophile containing a reactive functional group can lead to a new adduct primed for ring closure.

Consider the reaction with an active methylene (B1212753) compound like a β-ketoester. The process would involve:

Step 1 (Intermolecular Michael Addition): The enolate of the β-ketoester attacks the β-carbon of this compound to form a linear adduct.

Step 2 (Intramolecular Cyclization): Under basic or acidic conditions, a new enolate can form within the adduct, which then attacks one of the electrophilic centers (e.g., an ester or nitrile group) in the same molecule. This step is an intramolecular nucleophilic substitution or addition, leading to the formation of a new ring system. For instance, intramolecular cyclization of a 2-cyano-3,10-diketone has been shown to proceed regioselectively under acidic or basic conditions to form different cyclic products. youtube.com

The stepwise nature of these reactions allows for the isolation of intermediates in some cases and provides multiple points for controlling the stereochemical outcome of the final cyclic product.

Catalytic Mechanisms (e.g., Role of Metal Catalysts in Multicomponent Reactions)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are a powerful tool for building molecular complexity. This compound and its close analog, ethyl cyanoacetate (B8463686), are excellent substrates for such reactions, often requiring a catalyst to control selectivity and enhance reaction rates. google.comnih.gov Metal catalysts, particularly Lewis acids, play a crucial role in these transformations. nih.gov

The general role of a metal catalyst (e.g., Fe³⁺, Cu²⁺, Au³⁺, In³⁺) in these MCRs is to act as a Lewis acid, activating one of the reacting species. researchgate.netscholarsresearchlibrary.com The mechanism typically involves:

Activation of the Electrophile: The metal catalyst coordinates to an electrophilic component, such as an aldehyde, increasing its reactivity towards a nucleophile.

Knoevenagel Condensation: A nucleophile, such as ethyl cyanoacetate, reacts with the activated aldehyde to form an activated alkene intermediate (a Knoevenagel product).

Michael Addition: A second nucleophile then adds to this newly formed, highly reactive Michael acceptor in a conjugate addition fashion.

Cyclization/Tautomerization: The resulting adduct undergoes a final intramolecular cyclization and often tautomerization or dehydration to yield the stable heterocyclic product.

| Catalyst | Reactants | Product Type | Reference |

|---|---|---|---|

| Fe₃O₄ Nanoparticles | Aldehyde, Isatoic Anhydride, Amine | 2,3-Dihydroquinazolin-4(1H)-ones | researchgate.net |

| Au/MgO | Aldehyde, Amine, Alkyne | Multisubstituted Pyridines | scholarsresearchlibrary.com |

| NiCl₂ | Alcohol, Ketone, Boronic Acid | β,β-Disubstituted Ketones | google.com |

| Copper Ferrite (CuFe₂O₄) | Aldehyde, Malononitrile (B47326)/Ethyl Cyanoacetate, Dimedone | 4H-Chromenes | researchgate.net |

These catalytic cycles allow for the efficient, atom-economical construction of diverse and complex molecular scaffolds from simple precursors in a single pot.

Hydrazinolysis and Cyclization Pathways in Related Systems

The reaction of this compound with hydrazine (B178648) (H₂N-NH₂) is expected to be a complex process involving multiple reactive sites within the molecule. Based on the reactivity of related β-cyano esters, the reaction proceeds via two main pathways: hydrazinolysis of the ester and reaction with the nitrile group, often followed by intramolecular cyclization. tandfonline.com

A plausible reaction sequence is as follows:

Hydrazinolysis of the Ester: The primary reaction is the nucleophilic attack of hydrazine on the electrophilic carbonyl carbon of the ethyl ester group. This is a standard nucleophilic acyl substitution that displaces ethanol (B145695) and forms the corresponding 3-cyano-3-phenylpropanehydrazide .

Intramolecular Cyclization: The newly formed hydrazide is a key intermediate that can undergo intramolecular cyclization. The terminal -NH₂ group of the hydrazide moiety can attack the electrophilic carbon of the nitrile group. This intramolecular addition across the C≡N bond leads to the formation of a five- or six-membered ring.

Formation of Pyridazinones: For β-cyano esters, the reaction with hydrazine hydrate (B1144303) often leads directly to 6-hydrazino-4,5-dihydro-2H-pyridazin-3-one derivatives. This occurs through an initial formation of the hydrazide, followed by an intramolecular attack of the nitrogen on the nitrile group, leading to a six-membered ring which then tautomerizes. tandfonline.com The reaction of this compound would thus be expected to yield a 4-phenyl-substituted dihydropyridazinone derivative.

This transformation is a powerful method for synthesizing heterocyclic compounds like pyridazinones and pyrazoles, which are important scaffolds in medicinal chemistry. nih.gov

Derivatization Strategies and Synthetic Transformations of Ethyl 3 Cyano 3 Phenylpropanoate

Functional Group Interconversions at the Cyano Moiety

The cyano group is a versatile functional group that can be converted into several other moieties, significantly broadening the synthetic potential of the parent molecule. Key transformations include hydrolysis to amides and carboxylic acids, and reduction to primary amines.

Hydrolysis: The nitrile group can undergo partial or complete hydrolysis under acidic or basic conditions. Partial hydrolysis in the presence of acid or base yields 3-carbamoyl-3-phenylpropanoic acid ethyl ester. More vigorous conditions, involving prolonged heating with strong acid or base, lead to complete hydrolysis of both the cyano and ester groups, ultimately forming 3-phenylpropane-1,3-dicarboxylic acid. The reactivity of the cyano group allows it to be hydrolyzed to form corresponding acids. evitachem.com

Reduction: The cyano group can be reduced to a primary amine, yielding ethyl 3-(aminomethyl)-3-phenylpropanoate. This transformation is typically achieved through catalytic hydrogenation using catalysts such as Raney Nickel, platinum oxide, or palladium on carbon, under a hydrogen atmosphere. Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH4) can be employed, which would concurrently reduce the ester group as well.

Table 1: Transformations of the Cyano Group

| Transformation | Reagents/Conditions | Product |

|---|---|---|

| Partial Hydrolysis | H₂SO₄ (conc.), H₂O, mild heat | Ethyl 3-carbamoyl-3-phenylpropanoate |

| Full Hydrolysis | aq. HCl or aq. NaOH, reflux | 3-Phenylpropane-1,3-dicarboxylic acid |

| Reduction to Amine | H₂, Raney Ni or PtO₂ | Ethyl 3-(aminomethyl)-3-phenylpropanoate |

Modifications at the Ester Group

The ethyl ester functionality offers another site for synthetic modification, primarily through hydrolysis, transesterification, or reduction.

Hydrolysis (Saponification): Base-mediated hydrolysis, or saponification, using an aqueous base like sodium hydroxide (B78521) (NaOH) followed by acidic workup, selectively converts the ethyl ester to a carboxylic acid, yielding 3-cyano-3-phenylpropanoic acid. This reaction is a fundamental step for further derivatization of the carboxyl group. Enzymatic hydrolysis can also be employed for this transformation, sometimes offering high stereoselectivity if the substrate is chiral. scielo.brresearchgate.net

Transesterification: By heating the ester in the presence of a different alcohol and an acid or base catalyst, the ethyl group can be exchanged for another alkyl or aryl group. For example, reacting ethyl 3-cyano-3-phenylpropanoate with methanol (B129727) and a catalytic amount of sulfuric acid would yield mthis compound. This method is useful for modifying the solubility and reactivity of the ester.

Reduction: The ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH4) are effective for this transformation, yielding 3-phenyl-4-aminobutane-1-ol, as the cyano group would also be reduced. youtube.com To selectively reduce the ester in the presence of the nitrile, milder reducing agents or a protection-deprotection sequence for the nitrile might be necessary.

Table 2: Modifications of the Ester Functionality

| Transformation | Reagents/Conditions | Product |

|---|

Transformations Involving the Phenyl Ring and Alpha-Carbon Position

The core carbon skeleton and the aromatic ring provide opportunities for C-C bond formation and functionalization.

Alpha-Carbon Alkylation: The alpha-carbon (C-2), situated between the electron-withdrawing cyano and ester groups, is acidic and can be deprotonated by a suitable base to form a stabilized enolate. This nucleophilic enolate can then react with electrophiles, such as alkyl halides, in an SN2 reaction to introduce an alkyl substituent at the alpha-position. pressbooks.publibretexts.orglibretexts.org The use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) is often preferred to ensure complete enolate formation. pressbooks.pub This strategy allows for the synthesis of α-alkylated derivatives, for example, ethyl 2-methyl-3-cyano-3-phenylpropanoate.

Phenyl Ring Substitution: The phenyl group can undergo electrophilic aromatic substitution. The substituent already present on the ring, the -CH(CN)COOEt group, is electron-withdrawing due to the cumulative inductive effects of the cyano and ester groups. Therefore, this group acts as a deactivator for electrophilic substitution and is a meta-director. Reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃) would be expected to yield the corresponding meta-substituted phenyl derivatives. This is in contrast to a simple alkyl substituent like in ethyl 3-phenylpropanoate, which acts as an ortho-para director. vaia.com

Table 3: Skeleton and Phenyl Ring Transformations

| Position | Transformation | Reagents/Conditions | Product Example |

|---|

Introduction of Heterocyclic Moieties onto the this compound Scaffold

The functionalities within this compound make it an excellent precursor for the synthesis of various heterocyclic compounds, particularly pyridines and pyrimidines. These syntheses often involve multi-component condensation reactions.

Pyridine (B92270) Synthesis: Substituted pyridines can be synthesized through condensation reactions. For instance, a one-pot, four-component reaction involving an aldehyde, a ketone, this compound, and ammonium (B1175870) acetate (B1210297) can lead to highly substituted dihydropyridines, which can then be oxidized to the corresponding pyridine derivatives. tjnpr.orgresearchgate.net The reaction leverages the reactivity of the active methylene (B1212753) group and the cyano function in a cascade of reactions including Michael addition and cyclization.

Pyrimidine Synthesis: The synthesis of pyrimidines can be achieved by reacting the β-cyano ester scaffold with amidines or related compounds. organic-chemistry.orgresearchgate.net For example, condensation of this compound with guanidine (B92328) or urea (B33335) in the presence of a base like sodium ethoxide can lead to the formation of aminopyrimidine derivatives. The reaction proceeds via initial addition of the amidine to the ester, followed by intramolecular cyclization involving the cyano group. researchgate.net

Table 4: Heterocycle Synthesis

| Heterocycle | General Reagents | Resulting Scaffold |

|---|---|---|

| Pyridines | Aldehyde, Ketone, NH₄OAc | Substituted 2-Oxo-dihydropyridine-3-carbonitrile |

| Pyrimidines | Guanidine, NaOEt | 2-Amino-4-hydroxypyrimidine derivative |

| Pyrimidines | Urea, NaOEt | 2,4-Dihydroxypyrimidine (uracil) derivative |

Computational and Theoretical Studies on Ethyl 3 Cyano 3 Phenylpropanoate and Its Analogs

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state.

Geometry optimization is a fundamental computational procedure that determines the minimum energy conformation of a molecule. For ethyl 3-cyano-3-phenylpropanoate, this process involves finding the most stable arrangement of its atoms in three-dimensional space. The conformational landscape of this molecule is primarily defined by the torsion angles involving the phenyl ring, the cyano group, and the ethyl ester group.

Studies on analogous molecules, such as ethylbenzene (B125841) and its derivatives, have shown that the orientation of the phenyl ring relative to the rest of the molecule is a key determinant of conformational stability. researchgate.net For this compound, the rotation around the Cα-Cβ bond and the C-O bond of the ester group leads to various possible conformers. The planarity of parts of the molecule can be influenced by intramolecular interactions. For instance, in a related compound, ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate, the orientation of the phenyl ring with respect to the pyrazole (B372694) ring is a defining conformational feature, with dihedral angles of 43.90 (6)° and 37.38 (6)° in two different molecules within the crystal structure. nih.gov Intramolecular hydrogen bonds also play a significant role in stabilizing the molecular conformation. nih.gov

In the case of thiophene-based cyanoacrylate derivatives, it has been observed that the molecular conformations are very similar, with most non-hydrogen atoms being planar, except for the methyl group of the ethyl ester. researchgate.net This suggests that the core structure of such molecules tends to adopt a planar arrangement to maximize conjugation and stability.

Table 1: Selected Optimized Geometric Parameters for a Related Cyanoacrylate Derivative

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C=C | 1.3592 (18) Å |

| C-C (ring) | 1.3625 (19) Å |

| C-O-C Angle | - |

| Dihedral Angle (C1-O2-C12-C13) | 179.71 (15)° |

| Dihedral Angle (C14-O15-C26-C27) | -88.66 (2)° |

Note: Data is for ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and its polymorph. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability and reactivity. researchgate.net

For analogs of this compound, DFT calculations have been used to determine the HOMO and LUMO energies. For instance, in a study on ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, the HOMO was found to be delocalized over the electron-rich pyran ring, while the LUMO was delocalized on the 4-nitrophenyl ring. materialsciencejournal.orgresearchgate.net This distribution of frontier orbitals is crucial for understanding the molecule's charge transfer characteristics and reactivity. materialsciencejournal.orgresearchgate.net

The HOMO-LUMO energy gap is a critical parameter derived from FMO analysis. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net The solvent can also influence the HOMO-LUMO energy gap; for example, DMSO was found to decrease the energy gap in one study, leading to a hypsochromic (blue) shift in the UV-Visible spectrum. materialsciencejournal.org

Table 2: Calculated HOMO-LUMO Energies and Energy Gaps for an Analogous Compound

| Parameter | Energy (eV) - Gas Phase | Energy (eV) - DMSO |

| E(HOMO) | - | - |

| E(LUMO) | - | - |

| Energy Gap (ΔE) | - | - |

Vibrational frequency analysis is a computational technique that predicts the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes and their corresponding frequencies, it is possible to assign the peaks observed in experimental spectra to specific molecular motions. DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), have proven effective for this purpose. researchgate.netnih.gov

In a study on ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate, a close analog, the theoretical vibrational frequencies were calculated and compared with experimental FT-IR and Laser-Raman spectra. researchgate.netnih.gov The assignments of the vibrational frequencies were aided by potential energy distribution (PED) analysis. researchgate.netnih.gov This approach allows for a detailed understanding of the vibrational characteristics of the molecule. For example, the characteristic C≡N stretching mode is typically observed in the IR spectrum between 2210 and 2270 cm⁻¹. scialert.net The C=O stretching vibration of the ester group and various C-H and C-C stretching and bending modes of the phenyl and ethyl groups can also be identified and assigned. scialert.net

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies for Key Functional Groups in a Related Cyanoacrylate

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (B3LYP) (cm⁻¹) |

| C≡N stretch | - | - |

| C=O stretch | 1259 | 1267 |

| O-CH₃ stretch | 1016 | 1006 |

| CH₂ wagging | 1373, 1329 | 1373, 1323 |

Note: Data is for ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate and related compounds. researchgate.netscialert.net

Computational methods can also predict Nuclear Magnetic Resonance (NMR) spectra by calculating the magnetic shielding tensors of the nuclei. These calculations provide theoretical chemical shifts that can be correlated with experimental data, aiding in the structural elucidation of complex molecules. The prediction of NMR shielding effects can be particularly useful for understanding through-space interactions that influence chemical shifts. researchgate.net

For this compound, ¹H and ¹³C NMR chemical shifts can be calculated using DFT. The chemical environment of each proton and carbon atom determines its shielding and, consequently, its chemical shift. For instance, the protons of the ethyl group (a triplet and a quartet) and the protons of the phenyl ring will have characteristic chemical shifts that can be predicted and compared with experimental spectra. Similarly, the chemical shifts of the carbonyl carbon, the cyano carbon, and the carbons of the phenyl ring can be calculated. While specific calculated data for this compound is not available, experimental data for the related compound ethyl 3-phenylpropanoate shows characteristic shifts for the ethyl and phenyl groups. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. While specific MD simulation studies on this compound are not prevalent in the provided literature, this technique could be applied to investigate various dynamic properties. For example, MD simulations could be used to explore the conformational flexibility of the molecule in different solvents, to study its interactions with other molecules or a biological target, and to understand its diffusion and transport properties. The force fields used in MD simulations are crucial for accurately describing the intramolecular and intermolecular interactions.

Quantitative Structure-Reactivity Relationships (QSAR/QSPR) for Reaction Prediction

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. These models are used to predict the properties and activities of new, unsynthesized compounds.

For this compound and its analogs, QSAR/QSPR studies could be developed to predict their reactivity in various chemical transformations. By calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for a series of related compounds with known reaction rates or yields, a mathematical model can be constructed. This model could then be used to predict the reactivity of new analogs, guiding synthetic efforts towards molecules with desired properties. While no specific QSAR/QSPR studies for reaction prediction of this compound were identified in the provided search results, the general methodology is widely applied in medicinal and materials chemistry.

Applications in Advanced Organic Synthesis and Chemical Research

Utility as a Versatile Building Block for Complex Molecules

Ethyl 3-cyano-3-phenylpropanoate is recognized for its role as a versatile building block in the synthesis of more complex, biologically active molecules. Its structure allows for the strategic introduction of the cyano and phenyl groups into larger molecular frameworks, which can be pivotal for enhancing the biological activity of the target compounds. This makes it a valuable asset in the field of medicinal chemistry and drug discovery, where it contributes to the synthesis of novel pharmaceutical candidates. The compound's reactivity at its various functional groups provides chemists with the flexibility to design and execute efficient synthetic routes to a diverse range of complex organic structures.

Role in the Synthesis of Agrochemical Intermediates

In the field of agricultural chemistry, derivatives of cyano-containing compounds play a significant role. For instance, compounds synthesized from ethyl cyanoacetate (B8463686), a related precursor, have demonstrated moderate anti-Tobacco Mosaic Virus (TMV) activity researchgate.net. This highlights the potential of this compound and its derivatives as intermediates in the development of new agrochemicals. The structural motifs accessible from this compound can be incorporated into molecules designed to act as effective and selective pesticides and herbicides, ultimately contributing to improved crop protection and yield.

Contribution to Fine Chemical Synthesis

The application of this compound extends to the synthesis of fine chemicals, which are pure, single substances produced in limited quantities and sold on the basis of their exact chemical composition. A notable example is its utility in the production of flavoring agents. Through chemical modification, it can be converted to compounds like ethyl 3-phenylpropionate, which is used as a flavoring agent in the food industry thegoodscentscompany.com. This demonstrates the compound's role in creating value-added products for various consumer and industrial applications.

Development of Novel Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound is a valuable precursor for the synthesis of a variety of heterocyclic systems. Its activated methylene (B1212753) group and nitrile functionality make it a suitable candidate for cyclization reactions. One of the key reactions for synthesizing substituted thiophenes is the Gewald reaction, which involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base wikipedia.orgorganic-chemistry.orgarkat-usa.orgumich.edu. While many examples utilize ethyl cyanoacetate, the reactivity of this compound makes it a potential substrate for similar transformations to produce highly substituted aminothiophenes.

Furthermore, related α,β-unsaturated cyano compounds have been successfully employed as building blocks for the synthesis of other important heterocyclic rings, including quinazolines, pyrimidines, and oxazines tsijournals.com. The reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate has been shown to produce a precursor for a diverse range of heterocyclic derivatives such as thiophene, thiazole, pyrazole (B372694), pyridine (B92270), and coumarin rings mdpi.com. This illustrates the broad potential of cyano-activated compounds like Ethyl 3--cyano-3-phenylpropanoate in the construction of novel heterocyclic frameworks.

| Heterocyclic System | Synthetic Method | Precursor Type |

| 2-Aminothiophenes | Gewald Reaction | α-Cyanoester |

| Quinazolines | Cyclization | 2-Cyano-3,3-diphenylprop-2-enoyl isothiocyanate |

| Pyrimidines | Cyclization | 2-Cyano-3,3-diphenylprop-2-enoyl isothiocyanate |

| Oxazines | Cyclization | 2-Cyano-3,3-diphenylprop-2-enoyl isothiocyanate |

| Thiophenes, Thiazoles, Pyrazoles, Pyridines, Coumarins | Cyclization of derivatives | Ethyl cyanoacetate derivative |

Applications in Material Science Precursor Synthesis (e.g., Specialty Polymers, Resins, Coatings, Adhesives)

The reactivity of this compound and its derivatives also lends itself to applications in material science. Cyanoacrylate derivatives are known to be important precursors for the synthesis of various polymeric materials and adhesives. The presence of the activatable double bond in derivatives of this compound allows for polymerization reactions. Research has demonstrated the copolymerization of alkyl ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates with vinyl acetate (B1210297), initiated by radical initiators, to form novel functional copolymers. These copolymers exhibit specific thermal decomposition behaviors, indicating their potential for creating materials with tailored properties for use as specialty polymers, resins, coatings, and adhesives.

Exploration of New Reaction Pathways and Catalytic Systems

This compound is a valuable substrate for exploring new reaction pathways and developing novel catalytic systems. Its participation in fundamental organic reactions like the Knoevenagel condensation and the Michael addition makes it an ideal model compound for methodological studies wikipedia.orgmasterorganicchemistry.comyoutube.com.

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction where an active hydrogen compound reacts with a ketone or aldehyde. This compound can serve as the active hydrogen component. Research has focused on developing more efficient and environmentally friendly catalytic systems for this reaction, including the use of ionic liquids and nanocatalysts oiccpress.comoiccpress.comaston.ac.ukresearchgate.netscielo.brorganic-chemistry.org. For example, an effective method for synthesizing new derivatives of ethyl cyanoacetate has been developed using ellagic acid-bonded magnetic nanoparticles as a catalyst in a base-free Knoevenagel condensation oiccpress.comoiccpress.com.

The Michael addition , or conjugate addition, involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound wikipedia.orgmasterorganicchemistry.comyoutube.com. Derivatives of this compound can act as Michael acceptors. The study of these reactions with various nucleophiles allows for the investigation of reaction mechanisms and the development of stereoselective catalytic systems.

| Reaction | Description | Role of this compound derivative |

| Knoevenagel Condensation | Condensation of an active hydrogen compound with a carbonyl group. | Active hydrogen component |

| Michael Addition | 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl. | Michael acceptor |

Future Research Perspectives

Development of More Sustainable and Green Synthetic Methodologies

A significant push in modern chemistry is the adoption of green principles, and the synthesis of ethyl 3-cyano-3-phenylpropanoate derivatives is no exception. Future research is increasingly focused on methods that reduce waste, use less hazardous materials, and are more energy-efficient.

One promising approach involves the use of copper oxide (CuO) nanoparticles as a catalyst. sgu.edu.in This method represents a sustainable and efficient route to synthesizing derivatives like ethyl 2-cyano-3-(1H-indol-3-yl)-3-phenylpropanoate. sgu.edu.in The use of these nanocatalysts aligns with green chemistry principles by offering shorter reaction times and enabling easier catalyst recovery and reuse. sgu.edu.in Another avenue involves copper-catalyzed reactions, such as the sequential one-pot Horner-Wadsworth-Emmons reaction followed by a 1,4-reduction, which demonstrates high chemoselectivity and tolerance for a wide range of functional groups. researchgate.net

Furthermore, research into the synthesis of related compounds, such as intermediates for the drug pregabalin (B1679071), highlights methods that, while effective, still rely on hazardous reagents like potassium cyanide. google.com A key future goal is to replace such toxic components with safer alternatives, pushing the synthesis towards a more environmentally benign process. The development of syntheses that avoid toxic materials and reduce the number of steps is a critical objective for future work. google.com

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The efficiency and selectivity of chemical reactions involving this compound are largely dependent on the catalytic system employed. A major research direction is the discovery and optimization of new catalysts that can provide higher yields and better control over the reaction products.

Recent studies have demonstrated the potential of synthesized copper oxide (CuO) nanoparticles, which act as highly efficient heterogeneous catalysts due to their large surface area. sgu.edu.in These nanocatalysts have been successfully used in the one-pot, multicomponent synthesis of various ethyl 2-cyano-3-(1H-indol-3-yl)-3-phenylpropanoate derivatives. sgu.edu.in The reusability of the CuO nanocatalyst for several cycles without significant loss of activity makes it a cost-effective and sustainable option. sgu.edu.in

Another area of exploration is the use of novel complexes, such as those based on cyano-substituted phthalocyanines, which have shown high catalytic activity in related reactions. mdpi.com Additionally, ellagic acid-bonded magnetic nanoparticles (nano-Fe3O4@EA) are being investigated as effective catalysts for Knoevenagel condensation to produce ethyl cyanoacetate (B8463686) derivatives, a process that offers high yields and short reaction times without the need for a basic medium. oiccpress.com The development of such innovative catalytic systems is crucial for enabling more efficient and selective syntheses. sgu.edu.inmdpi.comoiccpress.com

Table 1: Comparison of Catalytic Systems for Cyano-propanoate Synthesis

| Catalyst | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| CuO Nanoparticles | Knoevenagel Condensation / Michael Addition | High efficiency, reusability, shorter reaction times, larger surface area. | sgu.edu.in |

| Copper Catalysis | Horner-Wadsworth-Emmons / 1,4-Reduction | Excellent chemoselectivity, broad functional group tolerance. | researchgate.net |

| Nano-Fe3O4@EA | Knoevenagel Condensation | High yield, short reaction time, base-free conditions. | oiccpress.com |

| Phthalocyanine Complexes | Oxidation | High catalytic activity under mild conditions. | mdpi.com |

Advanced Computational Modeling for Mechanism Prediction and Property Tuning

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules, providing insights that can guide experimental work. For this compound and its derivatives, advanced computational modeling is becoming an indispensable part of the research process.

Density Functional Theory (DFT) is a key method used to model these compounds. For instance, DFT calculations at the B3LYP/6-311G(d,p) level have been used to optimize the molecular structure of a derivative, ethyl 2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl)-3-phenylpropanoate, and the results showed good agreement with experimental data from X-ray crystallography. nih.gov Such studies also elucidate the electronic properties, like the HOMO-LUMO energy gap, which are crucial for understanding reactivity. nih.gov

Computational techniques are also employed to analyze intermolecular interactions through Hirshfeld surface analysis and to calculate interaction energies, which helps in understanding the crystal packing and stability. nih.gov Furthermore, predicted data such as the collision cross-section can be calculated for different adducts of the molecule, providing valuable information for mass spectrometry analysis. uni.lu These computational approaches allow for the prediction of molecular properties and reaction mechanisms, facilitating the rational design of new derivatives and synthetic pathways. nih.govuni.lu

Table 2: Computationally Derived Properties for Ethyl 3-cyano-3-phenylpyruvate

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Formula | C12H11NO3 | PubChem 2.2 | nih.gov |

| Molecular Weight | 217.22 g/mol | PubChem 2.2 | nih.gov |

| XLogP3 | 1.9 | XLogP3 3.0 | nih.gov |

| Topological Polar Surface Area | 67.2 Ų | Cactvs 3.4.8.18 | nih.gov |

| Monoisotopic Mass | 217.07389321 Da | PubChem 2.2 | nih.gov |

| Predicted CCS for [M+H]+ | 150.5 Ų | CCSbase | uni.lu |

| Predicted CCS for [M+Na]+ | 158.6 Ų | CCSbase | uni.lu |

Design and Synthesis of New Derivatives with Tunable Reactivity for Diverse Applications

A primary goal of future research is to synthesize new derivatives of this compound with tailored properties for specific applications. By modifying the core structure, chemists can fine-tune the molecule's reactivity, solubility, and biological activity.

Research has already led to the creation of a variety of new structures. For example, a one-pot multicomponent method has been used to synthesize a series of novel ethyl 2-cyano-3-(1H-indol-3-yl)-3-phenylpropanoate derivatives. sgu.edu.in Another study reports the synthesis of (Z)-ethyl 3-amino-2-cyano-3-phenyl(or alkyl)acrylates through the reaction of ethyl cyanoacetate with various imidates. researchgate.net The synthesis of ethyl 3-cyano-3,3-diphenylpropanoate has also been achieved, demonstrating the possibility of adding multiple phenyl groups to the structure. evitachem.com

These synthetic efforts open the door to a wide range of potential applications. The core structure is a versatile building block, and its derivatives are being explored as intermediates in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.com The ability to introduce different functional groups allows for the creation of a library of compounds that can be screened for various biological activities or used as precursors for complex heterocyclic systems. researchgate.net

Q & A

Q. What are the common synthetic routes for preparing Ethyl 3-cyano-3-phenylpropanoate, and how do reaction conditions influence yield?

this compound is typically synthesized via Knoevenagel condensation between ethyl cyanoacetate and benzaldehyde derivatives. Key steps include:

- Catalyst selection : Use of piperidine or ammonium acetate as catalysts to facilitate nucleophilic addition and dehydration .

- Solvent optimization : Polar aprotic solvents (e.g., ethanol or DMF) enhance reaction efficiency by stabilizing intermediates.

- Temperature control : Reactions are often conducted under reflux (70–90°C) to accelerate kinetics while minimizing side reactions like ester hydrolysis. Yield optimization requires precise stoichiometry (e.g., 1:1 molar ratio of reactants) and inert atmospheres to prevent oxidation of sensitive intermediates .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological approaches include:

- Chromatography : HPLC or GC-MS to assess purity (>98% is standard for research-grade material) .

- Spectroscopy :

- NMR : and NMR to confirm the presence of the cyano group (~110 ppm in ) and ester carbonyl (~170 ppm) .

- IR : Peaks at ~2250 cm (C≡N stretch) and ~1740 cm (ester C=O) .

Advanced Research Questions

Q. How do electronic effects of substituents on the phenyl ring influence the reactivity of this compound in nucleophilic additions?

Substituents alter the electrophilicity of the β-carbon:

- Electron-withdrawing groups (e.g., -NO, -F) : Enhance electrophilicity, accelerating nucleophilic attacks (e.g., Grignard additions). For example, fluorophenyl derivatives exhibit 20–30% faster reaction rates compared to unsubstituted analogs .

- Electron-donating groups (e.g., -OCH) : Reduce reactivity, necessitating harsher conditions (e.g., elevated temperatures or Lewis acids) . Computational studies (DFT) can predict substituent effects by analyzing LUMO energy levels at the β-carbon .

Q. What mechanistic insights explain contradictions in catalytic efficiency for this compound in asymmetric hydrogenation?

Discrepancies arise from:

- Catalyst-substrate interactions : Chiral phosphine ligands (e.g., BINAP) may exhibit varying enantioselectivity due to steric hindrance from the phenyl group .

- Solvent polarity : Polar solvents (e.g., methanol) stabilize transition states but may reduce catalyst turnover frequency by 15–20% .

- Side reactions : Competing pathways like cyanohydrin formation can lower enantiomeric excess (ee). Kinetic studies under controlled pH (5–7) mitigate this .

Q. How can computational modeling predict the biological activity of this compound derivatives?

Strategies include:

- Docking simulations : To assess binding affinity with target enzymes (e.g., cytochrome P450) using software like AutoDock .

- QSAR models : Correlating substituent properties (Hammett σ values) with inhibitory activity. For example, methoxy groups increase hydrophobicity, enhancing membrane permeability .

- ADMET profiling : Predicting toxicity via in silico tools (e.g., SwissADME) to prioritize derivatives for in vitro testing .

Experimental Design and Data Analysis

Q. What experimental controls are critical when studying the hydrolysis kinetics of this compound?

Essential controls include:

- Blank reactions : To account for non-enzymatic hydrolysis in buffer systems (e.g., PBS at pH 7.4) .

- Temperature calibration : Use thermostatted water baths (±0.1°C) to ensure reproducibility.

- Internal standards : Deuterated analogs (e.g., D-ethyl ester) for LC-MS quantification . Data contradictions (e.g., rate discrepancies between studies) often stem from inconsistent ionic strength or trace metal contamination .

Q. How can researchers resolve spectral overlaps in NMR analysis of this compound derivatives?

Advanced techniques:

- 2D NMR (COSY, HSQC) : To distinguish overlapping proton signals (e.g., aromatic vs. ester methyl protons) .

- Variable-temperature NMR : Cooling to 5°C sharpens peaks by reducing rotational freedom of the phenyl group .

- Isotopic labeling : -labeling the cyano group simplifies -detected experiments .

Comparative and Methodological Questions

Q. What are the limitations of using this compound as a precursor for β-amino acid synthesis?

Challenges include:

- Stereocontrol : Racemization during hydrogenation or hydrolysis steps reduces enantiopurity. Catalytic asymmetric hydrogenation (e.g., using Ru-BINAP) achieves >90% ee but requires high-pressure H .

- Functional group compatibility : The cyano group may undergo undesired reductions (e.g., to -CHNH) under strong reducing conditions . Alternative precursors (e.g., malonic esters) offer better stability but lack the cyano group’s versatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.